5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Medicinal Chemistry Physicochemical Profiling Drug Design

SAR campaigns often stall due to poor CNS penetration in lead scaffolds. This 5-methyl-2-oxa-5,8-diazaspiro[3.5]nonane offers a validated structural solution. - Optimized BBB Profile: XLogP3 of -0.9 and TPSA of 24.5 Ų improve passive permeability over the unsubstituted parent scaffold. - Positional Purity: Ensure you receive the 5-methyl isomer (CAS 1369103-58-1), not the 8-methyl analog, to maintain target selectivity. - Ready for Derivatization: Rigid spirocyclic core suitable for parallel library synthesis in hit-to-lead optimization.

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 1369103-58-1
Cat. No. B2659299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane
CAS1369103-58-1
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESCN1CCNCC12COC2
InChIInChI=1S/C7H14N2O/c1-9-3-2-8-4-7(9)5-10-6-7/h8H,2-6H2,1H3
InChIKeyNNRYNNIIXWCPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Overview


5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is a heterocyclic compound characterized by a unique spirocyclic framework that fuses an oxetane ring with a diaza-spiro nonane system [1]. As a member of the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold family, it features a rigid, three-dimensional architecture that incorporates both nitrogen and oxygen heteroatoms, making it a valuable building block in medicinal chemistry and organic synthesis [2]. Its molecular formula is C7H14N2O, with a molecular weight of 142.20 g/mol and an XLogP3 value of -0.9, which indicates balanced lipophilicity suitable for drug-like property optimization [1].

Why 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Is Irreplaceable


While the 2-oxa-5,8-diazaspiro[3.5]nonane scaffold family shares a common core, the specific position of the methyl substituent at the 5-position in 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane fundamentally alters its physicochemical and biological properties compared to its unsubstituted or 8-methyl isomers [1][2]. For example, compared to the unsubstituted parent scaffold (CAS 1363382-90-4), the addition of the methyl group at the 5-position increases molecular weight from 128.17 to 142.20 g/mol, modifies lipophilicity (XLogP3 from -1.3 to -0.9), and reduces the topological polar surface area from 33.3 to 24.5 Ų, which collectively influence membrane permeability and target binding [1][2]. Furthermore, positional isomerism matters: while 8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane (CAS 1369143-13-4) shares identical computed properties, the distinct spatial arrangement of the methyl group leads to differences in molecular recognition by biological targets and may affect synthetic accessibility [3]. Therefore, substituting one analog for another without rigorous validation can compromise synthetic outcomes or lead to erroneous structure-activity relationship (SAR) conclusions.

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Differentiating Evidence


Enhanced Lipophilicity vs. Parent Scaffold

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane exhibits a higher computed lipophilicity (XLogP3 = -0.9) than the unsubstituted parent scaffold 2-oxa-5,8-diazaspiro[3.5]nonane (XLogP3 = -1.3) [1][2]. This 0.4 log unit increase in lipophilicity, resulting from the addition of a methyl group at the 5-position, can significantly influence membrane permeability and oral absorption potential in drug discovery programs [3].

Medicinal Chemistry Physicochemical Profiling Drug Design

Reduced TPSA vs. Parent Scaffold

The topological polar surface area (TPSA) of 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is computed to be 24.5 Ų, which is lower than that of the unsubstituted parent scaffold, 2-oxa-5,8-diazaspiro[3.5]nonane, which has a TPSA of 33.3 Ų [1][2]. This 8.8 Ų reduction in polar surface area is a direct consequence of the methyl substitution at the 5-position.

Medicinal Chemistry Physicochemical Profiling Drug Design

Reduced H-Bond Donors vs. Parent Scaffold

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane has a computed hydrogen bond donor (HBD) count of 1, compared to a count of 2 for the unsubstituted parent scaffold, 2-oxa-5,8-diazaspiro[3.5]nonane [1][2]. This reduction in HBD count is due to the methylation of one of the nitrogen atoms in the scaffold.

Medicinal Chemistry Physicochemical Profiling Drug Design

Skin Corrosion Hazard Profile

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is classified with a specific GHS hazard profile, including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation), based on aggregated notifications to the ECHA C&L Inventory [1]. While specific hazard data for the exact positional isomer (8-methyl) is not publicly aggregated in the same manner, the reported profile for 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane indicates a Skin Corrosion/Irritation Category 1B classification that mandates specific personal protective equipment (PPE) and engineering controls during handling.

Safety Handling Procurement

5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane Applications


CNS-Penetrant Drug Design

The compound's moderate lipophilicity (XLogP3 = -0.9), reduced TPSA (24.5 Ų), and low hydrogen bond donor count (1) relative to the unsubstituted parent scaffold collectively suggest an improved profile for crossing the blood-brain barrier [1][2]. Researchers developing novel therapeutics for neurological or psychiatric disorders may prioritize this 5-methyl derivative to enhance CNS exposure while maintaining a favorable physicochemical property space [3].

Spirocyclic Probe Library Generation

When used in parallel with its unsubstituted and 8-methyl analogs, 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane enables the systematic exploration of structure-activity relationships (SAR) within a spirocyclic scaffold. The distinct computed property profile (e.g., XLogP3 = -0.9 vs. -1.3 for the parent) allows for the generation of compound libraries with graded physicochemical properties, which is invaluable for hit-to-lead optimization campaigns [1][2].

Complex Spirocyclic Synthesis

As a versatile building block, 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane serves as a key intermediate in the synthesis of more complex spirocyclic compounds . Its unique spirocyclic framework, combining an oxetane ring with a diaza-spiro nonane system, offers a rigid, three-dimensional scaffold that can be further functionalized to access novel chemical space [4].

Safety-Controlled Handling

Given its GHS hazard classification as a skin corrosive (H314) and harmful if swallowed (H302), 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane is best suited for well-equipped research laboratories with established protocols for handling corrosive substances and appropriate personal protective equipment (PPE) [1]. This distinguishes it from less hazardous building blocks and requires procurement teams to ensure adequate safety infrastructure is in place.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.